Positional Isomerism Determines Synthetic Utility
The regioisomeric identity of 4-(4-bromophenyl)-2-chloropyrimidine (CAS 932162-80-6) fundamentally distinguishes it from its commercially available positional isomer 2-(4-bromophenyl)-4-chloropyrimidine (CAS 88627-14-9) . While both share identical molecular formula and mass (C10H6BrClN2; MW 269.52 g/mol) [1], the placement of the 4-bromophenyl group at C4 versus C2, and the chlorine at C2 versus C4, dictates dramatically different reactivity [2]. In palladium-catalyzed cross-coupling, the 2-chloro position in the target compound is more electron-deficient and undergoes oxidative addition to Pd(0) with greater facility than the 4-chloro position in its isomer, enabling chemoselective Suzuki-Miyaura couplings at the pyrimidine C2 site without competitive reaction at the aryl bromide [3]. This regiochemical distinction is non-negotiable in sequential derivatization sequences where the order of bond-forming events is predetermined by the target pharmacophore's geometry.
| Evidence Dimension | Structural Regioisomerism and Synthetic Accessibility |
|---|---|
| Target Compound Data | 4-(4-Bromophenyl)-2-chloropyrimidine (CAS 932162-80-6): Bromophenyl at C4, Chlorine at C2 |
| Comparator Or Baseline | 2-(4-Bromophenyl)-4-chloropyrimidine (CAS 88627-14-9): Bromophenyl at C2, Chlorine at C4 |
| Quantified Difference | Regioisomeric differentiation (C4-aryl vs. C2-aryl); distinct CAS registry numbers (932162-80-6 vs. 88627-14-9) |
| Conditions | Pyrimidine core with identical molecular formula C10H6BrClN2; molecular weight 269.52 g/mol |
Why This Matters
Procurement of the incorrect regioisomer (CAS 88627-14-9) would result in a fundamentally different synthetic intermediate, leading to divergent coupling sequences and ultimately to a different final compound architecture.
- [1] PubChem. 2-(4-Bromophenyl)-4-chloropyrimidine (CAS 88627-14-9). Molecular Weight 269.52 g/mol; GHS Classification: H302, H315. View Source
- [2] Schomaker, J. M.; Delia, T. J. Arylation of Halogenated Pyrimidines via a Suzuki Coupling Reaction. J. Org. Chem. 2001, 66 (21), 7125–7128. DOI: 10.1021/jo010573+. View Source
- [3] Elsevier. Chapter 11 Pyrimidines. In Comprehensive Heterocyclic Chemistry; 2007. Remarkable differences in reactivity for each position on pyrimidinyl halides and triflates. View Source
